6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally involve dissolving the amine in a suitable solvent, such as ethanol, and adding hydrochloric acid dropwise while maintaining the temperature at around 0°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and temperature control is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinazoline
- 5,6,7,8-tetrahydroquinazoline
- 2-methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14ClN3 |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6-11-5-7-4-8(10)2-3-9(7)12-6;/h5,8H,2-4,10H2,1H3;1H |
InChI Key |
ODPXQVAPKHBZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.